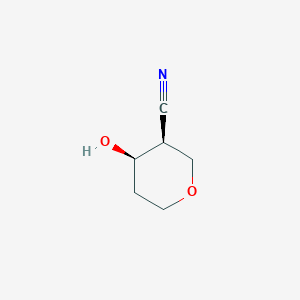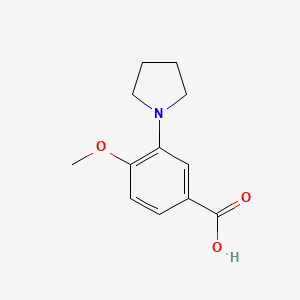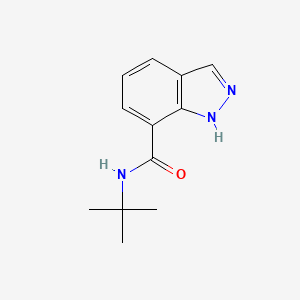![molecular formula C17H14N4O2 B2952733 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile CAS No. 902960-82-1](/img/structure/B2952733.png)
2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines would depend on the specific substituents present on the ring. In general, these compounds can undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Without specific data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .科学的研究の応用
Antibacterial and Antifungal Activities
One study focused on the synthesis and biological evaluation of N-(2-(cyano(4,6-dimethoxypyrimidin-2-yl) methyl) phenyl) substituted amide derivatives. These compounds were tested for herbicidal and antibacterial activities. Although they did not show herbicidal activities, some demonstrated inhibitory effects against certain pathogens like Sphaerotheca fuliginea and Rhizoctonia solani, indicating potential applications in addressing specific fungal infections (Lin Yuanxiang & Chen Dizhao, 2013).
Photophysical and Photochemical Properties
Another study explored the solvent's impact on the photokinetics of pyrimidinones, which are components of photolesions in DNA. This research provides insight into the secondary photochemistry of these lesions, contributing to the understanding of DNA damage and repair mechanisms, which could influence future research into DNA integrity and genetic stability (G. Ryseck et al., 2013).
Antioxidant Activity
A study on the synthesis of new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety revealed that some compounds exhibited antioxidant activity comparable to that of ascorbic acid. This suggests their potential use as antioxidants in various applications, including possibly in pharmaceuticals or as food additives to prevent oxidative damage (A. El‐Mekabaty, 2015).
Basicity Scale Development
Research aimed at creating a self-consistent spectrophotometric basicity scale in acetonitrile for various bases, including pyridines and benzimidazoles, contributes significantly to the field of organic chemistry by providing a reference for the basicity of compounds. This can be crucial in synthesizing and studying the behavior of organic compounds in solution (Kaljurand et al., 2000).
Synthesis of Substituted Thiophene-Carbonitriles
A synthesis approach for trisubstituted thieno[3,2-d]pyrimidines from unknown 3-aminothiophene-2-carbonitriles opens up new avenues in the development of heterocyclic compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (W. Ren et al., 1986).
Safety and Hazards
将来の方向性
Pyrido[2,3-d]pyrimidines are of great interest due to their biological potential and are being studied in the development of new therapies . Future research could focus on the synthesis, characterization, and biological activity of “2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile” and similar compounds.
特性
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-12-4-6-13(7-5-12)11-21-16(22)14-3-2-9-19-15(14)20(10-8-18)17(21)23/h2-7,9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMYMKPCNLGQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)
![2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2952656.png)
![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2952657.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)
![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2952670.png)
![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)

![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2952673.png)